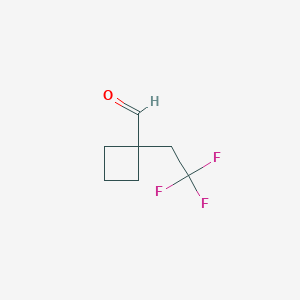

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde

Description

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative featuring a carbaldehyde (-CHO) group and a 2,2,2-trifluoroethyl (-CH₂CF₃) substituent at the 1-position of the cyclobutane ring. The compound’s unique structure combines the steric constraints of the cyclobutane ring with the electronic effects of fluorine. The trifluoroethyl group introduces strong electron-withdrawing inductive effects, which polarize the adjacent cyclobutane carbon and modulate the reactivity of the aldehyde moiety. Such properties make it a candidate for pharmaceutical and agrochemical applications, where fluorination is often employed to enhance metabolic stability, bioavailability, and membrane permeability .

Properties

Molecular Formula |

C7H9F3O |

|---|---|

Molecular Weight |

166.14 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)4-6(5-11)2-1-3-6/h5H,1-4H2 |

InChI Key |

QRPXIDBVBJPXFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid.

Reduction: 1-(2,2,2-Trifluoroethyl)cyclobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The trifluoroethyl group significantly increases logP compared to the hydroxylated analog, favoring membrane permeability and tissue penetration .

- Solubility : The hydroxyl group in the Parchem compound enhances aqueous solubility but may limit passive diffusion across biological membranes.

- In contrast, the hydroxyl substituent may increase reactivity toward conjugation or degradation .

Broader Context: Fluorinated vs. Non-Fluorinated Analogs

Compared to non-fluorinated cyclobutane carbaldehydes (e.g., 1-ethylcyclobutane-1-carbaldehyde):

- Lipophilicity : The -CF₃ group increases logP by ~1.0 unit over an ethyl substituent.

- Metabolic Stability : Fluorination reduces cytochrome P450-mediated oxidation, a common metabolic pathway for ethyl groups .

- Protein Binding : Fluorine’s van der Waals radius and hydrophobic character may enhance target binding affinity through favorable interactions with lipophilic protein pockets .

Biological Activity

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carbaldehyde is a fluorinated organic compound that has garnered attention for its unique structural properties and potential biological activities. The trifluoroethyl group enhances metabolic stability and lipophilicity, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde is C₇H₉F₃O. Its structure features a cyclobutane ring with a trifluoroethyl substituent and an aldehyde functional group. The presence of fluorine atoms significantly alters the compound's physicochemical properties, making it a candidate for various biological applications.

The biological activity of 1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde may involve several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Biochemical Pathway Modulation : By altering key biochemical pathways, this compound could exhibit therapeutic effects in various disease models.

Biological Activity Studies

Research has indicated that compounds with trifluoroethyl groups often demonstrate enhanced biological activities compared to their non-fluorinated counterparts. Below is a summary of key findings related to the biological activity of 1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde:

Case Studies

- Anti-Inflammatory Activity : A study evaluated the anti-inflammatory effects of 1-(2,2,2-trifluoroethyl)cyclobutane-1-carbaldehyde in LPS-stimulated macrophages. The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. This effect was attributed to its interaction with specific signaling pathways involved in cell survival.

- Metabolic Stability : Research highlighted that the trifluoroethyl group enhances the metabolic stability of the compound in biological systems, potentially leading to improved bioavailability when used as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.